molecular formula C8H7IO2 B12519523 2-Hydroxy-3-iodo-5-methylbenzaldehyde

2-Hydroxy-3-iodo-5-methylbenzaldehyde

Cat. No.: B12519523
M. Wt: 262.04 g/mol
InChI Key: JCTGTVROULXHNR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodo-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, iodine, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-iodo-5-methylbenzaldehyde typically involves the iodination of 2-Hydroxy-5-methylbenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium . The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-iodo-5-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-3-iodo-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodo-5-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-iodo-5-methylbenzaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-iodinated counterparts .

Properties

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

IUPAC Name

2-hydroxy-3-iodo-5-methylbenzaldehyde

InChI

InChI=1S/C8H7IO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3

InChI Key

JCTGTVROULXHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=O

Origin of Product

United States

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